2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoannulenes, which are cyclic compounds containing a benzene ring fused to another ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
7508-12-5 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,3-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-13(14)12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
XJBHFHGGRYANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CCCC2 |
Origin of Product |
United States |
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